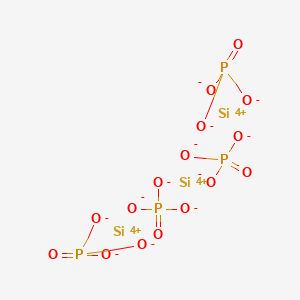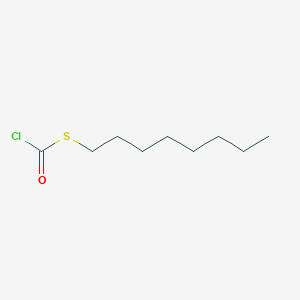
Cadmium acetylacetonate
概要
説明
Cadmium acetylacetonate is a coordination complex derived from the acetylacetonate anion and cadmium ions. It is a member of the broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications. The compound is typically used as a catalyst, reagent, and precursor in various scientific and industrial processes .
作用機序
Target of Action
Cadmium acetylacetonate is a coordination complex derived from the acetylacetonate anion and cadmium ions . The primary targets of this compound are the biochemical pathways where it acts as a catalyst . It is also used as a precursor for nanoparticle research and polymer science .
Mode of Action
The ligand acetylacetonate, often abbreviated as “acac”, binds to the cadmium to form a six-membered chelate ring . This complex is used in a plethora of catalyzed reactions . The mode of action involves the interaction of the this compound complex with its targets, leading to various changes in the biochemical pathways .
Biochemical Pathways
this compound affects several biochemical pathways. It has been reported to activate different signaling pathways such as Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . Its interference with these pathways contributes to pathological conditions and carcinogenesis .
Pharmacokinetics
It is known that cadmium has a long half-life and bio-accumulates in the kidneys . The bioavailability of this compound would be influenced by these properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its role as a catalyst in various reactions . It also contributes to the development of catalysts that impart selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
Action Environment
生化学分析
Biochemical Properties
Cadmium acetylacetonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been observed that cadmium, a component of this compound, can induce oxidative stress and disrupt Ca2+ signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, cadmium, a component of this compound, is known to interfere with cellular signaling .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cadmium acetylacetonate generally involves the reaction of cadmium salts with acetylacetone in the presence of a base. The typical reaction can be represented as follows: [ \text{Cd}^{2+} + 2 \text{Hacac} \rightarrow \text{Cd(acac)}_2 + 2 \text{H}^+ ] In this reaction, cadmium ions react with acetylacetone (Hacac) to form this compound and hydrogen ions. The addition of a base helps in the removal of protons from acetylacetone, shifting the equilibrium towards the formation of the complex .
Industrial Production Methods: Industrial production of this compound follows similar principles but often involves more controlled conditions to ensure high purity and yield. The process typically includes:
- Dissolving cadmium salts in an acidic solution.
- Adding acetylacetone to the solution.
- Adjusting the pH to facilitate the precipitation of this compound.
- Filtering and purifying the precipitate to obtain the final product .
化学反応の分析
Types of Reactions: Cadmium acetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to cadmium metal or other lower oxidation state compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various ligands such as phosphines, amines, or other chelating agents
Major Products:
Oxidation: Cadmium oxide.
Reduction: Cadmium metal or cadmium hydride.
Substitution: New cadmium complexes with different ligands
科学的研究の応用
Cadmium acetylacetonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Serves as a source of cadmium ions in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the production of cadmium-based materials and coatings
類似化合物との比較
- Zinc acetylacetonate
- Copper acetylacetonate
- Nickel acetylacetonate
- Iron acetylacetonate
Comparison: Cadmium acetylacetonate is unique due to its specific coordination chemistry and reactivity. Compared to zinc acetylacetonate, it has a higher atomic weight and different electronic properties, leading to distinct catalytic behaviors. Copper and nickel acetylacetonates have different redox properties, making them suitable for different types of reactions. Iron acetylacetonate, on the other hand, is often used in different catalytic and magnetic applications .
特性
IUPAC Name |
cadmium;4-hydroxypent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Cd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWWQOLXBCJYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16CdO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14689-45-3 | |
| Record name | Bis(pentane-2,4-dionato-O,O')cadmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















